molecular formula C15H13F2NO2 B1529384 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid CAS No. 1404196-20-8

4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid

Cat. No. B1529384
CAS RN: 1404196-20-8
M. Wt: 277.27 g/mol
InChI Key: MMNHHHWZKYKLCL-UHFFFAOYSA-N
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Description

4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is a chemical compound that consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . It is related to 4-(Methylamino)benzoic acid, which is a colorless crystalline substance .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia . The process of synthesis usually involves a route with high total yields, mild conditions, and simple operation . Three steps are typically used in the synthesis of new target compounds: alkylation, esterification, and alkylation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H15NO2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) . This indicates the presence of a benzyl group attached to an amine functional group .

Scientific Research Applications

Vibrational Spectroscopy of 4-Aminobenzoic Acid Derivatives

4-Aminobenzoic acid (4ABA), sharing a structural resemblance with 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, has been extensively studied for its vibrational spectroscopy, particularly in its cryogenically cooled state. The research focused on the O- and N-protomers of 4ABA, exploring their structure in different isomeric forms and understanding the binding motifs in various arrangements. This study provides insights into the vibrational spectra of similar compounds, offering a foundation for understanding their physical and chemical properties (Khuu, Yang, & Johnson, 2020).

Antitumor Properties and Drug Design

Antitumor Properties of Benzothiazole Derivatives

Substantial research has been directed toward the antitumor properties of benzothiazole derivatives, which are structurally related to this compound. These compounds exhibit selective and potent antitumor properties, with specific focus on their mechanism of action and biotransformation. Such studies delve into the metabolic pathways and structural modifications that enhance the antitumor efficacy of these compounds, providing a framework for understanding how similar compounds might interact with biological systems and potentially serve as therapeutic agents (Bradshaw et al., 2002).

DNA Adducts in Antitumor Mechanism

Further exploration into the antitumor mechanisms of benzothiazole derivatives revealed the formation of DNA adducts in sensitive tumor cells, both in vitro and in vivo. This research underlines the importance of cytochrome P450 activity in the antitumor efficacy of these compounds, suggesting that the generation of reactive electrophilic species leads to covalent DNA binding. Understanding this mechanism provides insight into how similar compounds might interact with DNA to exert antitumor effects (Leong et al., 2003).

Synthetic Applications and Chemistry

Palladium-Catalyzed Cyclization in Synthesis

The synthesis of trisubstituted imidazoles through palladium-catalyzed cyclization, which involves compounds related to this compound, demonstrates the compound's relevance in synthetic chemistry. This method provides access to amino acid mimetics with a C-terminal imidazole, showcasing the compound's versatility in the synthesis of complex organic molecules (Zaman, Mitsuru, & Abell, 2005).

properties

IUPAC Name

4-[benzyl(methyl)amino]-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-18(9-10-5-3-2-4-6-10)14-12(16)7-11(15(19)20)8-13(14)17/h2-8H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNHHHWZKYKLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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